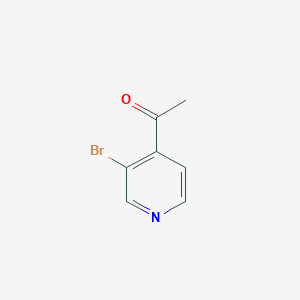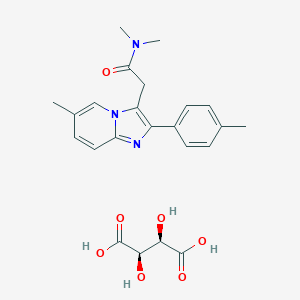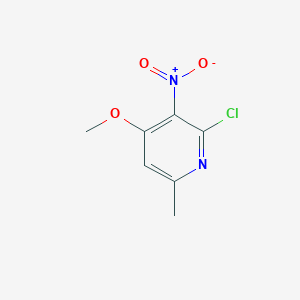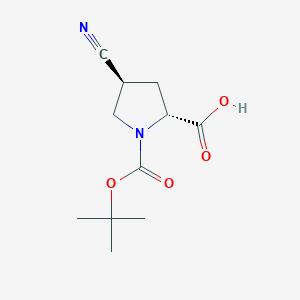
(2-Cloropiridin-3-il)(pirrolidin-1-il)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecule contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure allows for efficient exploration of the pharmacophore space due to sp3 hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis
“(2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone” is a solid compound that should be stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación
Agentes Antitumorales
Los derivados de pirrolidina se han identificado como características estructurales en los agentes antitumorales. Se han sintetizado nuevos derivados con posibles actividades antitumorales .
Actividades Biológicas
Una serie de alcaloides de pirrolidina poseen importantes actividades biológicas, incluyendo antioxidante, antiinflamatorio, antibacteriano, antifúngico, antiparasitario y antihelmíntico, anticancerígeno, antihiperglucémico, protector de órganos y neurofarmacológico .
Grupos Farmacofóricos
Algunos derivados de pirrolidina se emplean como grupos farmacofóricos con actividades como antibacteriana, antifúngica, antiviral, antimalárica, antitumoral, antiinflamatoria, anticonvulsiva y antioxidante. También tienen diversos efectos inhibitorios enzimáticos .
Inhibidores de la anhidrasa carbónica/acetilcolinesterasa
Se han diseñado y sintetizado derivados de bencensulfonamida basados en pirrolidina como inhibidores de la anhidrasa carbónica/acetilcolinesterasa con propiedades antimicrobianas .
Catalizadores Heterogéneos
La encapsulación de organocatalizadores como prolina y sus derivados relacionados en un material poroso construye nuevos catalizadores heterogéneos y proporciona una plataforma para explorar procesos catalíticos en sistemas biológicos .
Andamiaje de Descubrimiento de Fármacos
El anillo de pirrolidina y sus derivados sirven como andamiajes versátiles en el descubrimiento de fármacos con selectividad de objetivo caracterizada por moléculas bioactivas que incluyen pirrolizinas, pirrolidin-2-ona, pirrolidin-2,5-dionas y prolinol .
Mecanismo De Acción
The mechanism of action of (2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone is not fully understood, but it is believed to involve the inhibition of certain enzymes, such as cytochrome P450 enzymes. (2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone is believed to bind to the active site of these enzymes and inhibit their activity. In addition, (2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone is believed to act as a chemical reagent in a range of different reactions, allowing for the synthesis of heterocyclic compounds and the oxidation of organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone have not been extensively studied. However, it is believed that (2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone may have potential as an anti-inflammatory agent, as well as a potential therapeutic agent for certain diseases. In addition, (2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone may have potential as an antioxidant, which could be beneficial in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone in laboratory experiments include its high selectivity and its ability to act as a chemical reagent in a range of different reactions. In addition, (2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone is relatively easy to synthesize and is relatively non-toxic. The main limitation of using (2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone in laboratory experiments is its lack of availability, as it is not widely available on the market.
Direcciones Futuras
There are a number of potential future directions for the use of (2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone in scientific research. These include further studies into its potential as an inhibitor of enzymes, such as cytochrome P450 enzymes, as well as its potential to act as a chemical reagent in a range of different reactions. In addition, further research could be conducted into the biochemical and physiological effects of (2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone, as well as its potential as an antioxidant and anti-inflammatory agent. Finally, further research could be conducted into the synthesis methods for (2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone, in order to make it more widely available.
Métodos De Síntesis
(2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone can be synthesized using a variety of methods, including the Suzuki-Miyaura cross-coupling reaction, the Biginelli reaction, and the Ugi four-component reaction. In the Suzuki-Miyaura cross-coupling reaction, (2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone can be synthesized from a combination of a boronic acid and an aryl halide in the presence of a palladium catalyst. The Biginelli reaction involves the condensation of aldehydes, urea, and an alkyl halide to produce (2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone. The Ugi four-component reaction involves the condensation of an aldehyde, an amine, an isocyanide, and an alkyl halide to produce (2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone.
Safety and Hazards
Propiedades
IUPAC Name |
(2-chloropyridin-3-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O/c11-9-8(4-3-5-12-9)10(14)13-6-1-2-7-13/h3-5H,1-2,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILYOSYIJGVKBAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(N=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10392069 |
Source


|
| Record name | (2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10392069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60597-68-4 |
Source


|
| Record name | (2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10392069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

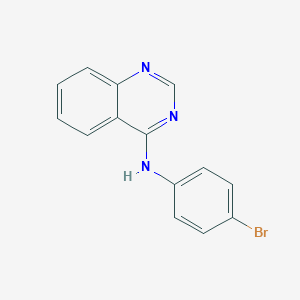
![6-Nitroimidazo[1,2-a]pyridine](/img/structure/B183503.png)



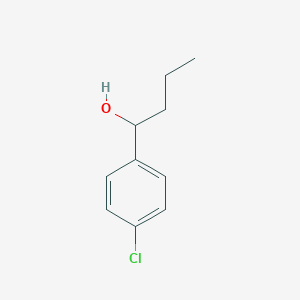
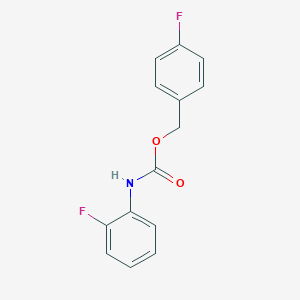
![1-cyclopropyl-6-fluoro-7-[(1R,4R)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid](/img/structure/B183511.png)

